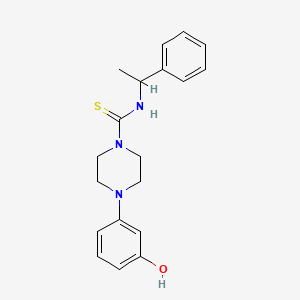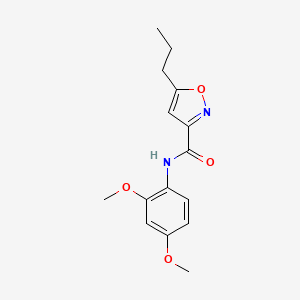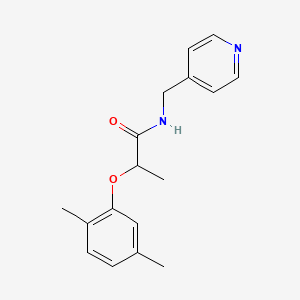![molecular formula C14H15BrN2OS B4831951 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4831951.png)
4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide
Descripción general
Descripción
4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, also known as BTE-2, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiophene-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been found to exhibit biochemical and physiological effects in various studies. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent biological activity. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future research on 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide could focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It could also investigate its potential use in combination with other drugs for the treatment of cancer. In addition, further studies could be conducted to better understand its mechanism of action and its potential toxicity at high doses.
Conclusion:
In conclusion, 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, or 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide, is a compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide could lead to the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
4-bromo-5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-5-ethyl-N-(1-pyridin-4-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-3-12-11(15)8-13(19-12)14(18)17-9(2)10-4-6-16-7-5-10/h4-9H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFWEMHWEDMFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC(C)C2=CC=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4831878.png)

![methyl [2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B4831904.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4831906.png)
![4-[4-(4-chlorophenoxy)butyl]morpholine](/img/structure/B4831913.png)
![N-{2-[4-allyl-5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4831933.png)
![N-(4-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4831940.png)
![6-(3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4831942.png)

![N-[3-(diethylamino)propyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4831965.png)

![dimethyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4831994.png)